Technical Guide: O-Acetylcyclocalopin A Furopyran Ring System Analysis
Technical Guide: O-Acetylcyclocalopin A Furopyran Ring System Analysis
The following technical guide details the structural analysis, isolation, and characterization of the O-Acetylcyclocalopin A furopyran ring system. This document is designed for researchers in natural products chemistry and structural biology.[1][2][3][4]
[1][2][3][4]
Executive Summary
O-Acetylcyclocalopin A (C₁₇H₂₂O₇) is a complex sesquiterpenoid isolated from the bitter bolete mushroom, Boletus calopus (and related species like Caloboletus calopus).[1][2][3][4] It represents a structural derivative of Cyclocalopin A , distinguished by the acetylation of the hydroxyl moiety.[1][2][3][4]
The compound’s chemical significance lies in its rare and sterically demanding spiro[cyclohexene-furo[2,3-c]pyran] skeleton.[1][2][3][4] This "furopyran" motif—specifically a 3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-7-one fused system—presents unique challenges in stereochemical assignment and conformational analysis.[1][2][3][4] This guide provides a rigorous framework for the isolation, spectroscopic elucidation, and validation of this ring system.
Chemical Architecture & The Furopyran Core[1][2][3][4]
The Structural Scaffold
The core of O-Acetylcyclocalopin A is defined by three primary ring systems arranged in a spiro-fused topology.[1][2][3][4] Understanding this connectivity is prerequisite to interpreting the NMR data.[1][2][3][4]
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Ring A (Cyclohexenone): A highly substituted cyclohexene ring containing a ketone and a methyl group.[1][2][3][4]
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Ring B (Pyranone): A six-membered lactone (pyranone) ring.[1][2][3][4]
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Ring C (Furan): A five-membered hemiacetal/ether ring fused to the pyran.[1][2][3][4]
The "Furopyran" System: The term refers to the fusion of Ring B and Ring C. In O-Acetylcyclocalopin A, this is a furo[2,3-c]pyran system.[1][2][3][4] The critical structural feature is the spiro-carbon (C-3 of the furopyran / C-1' of the cyclohexene), which orthogonally locks the cyclohexene ring to the furopyran plane, creating a rigid 3D scaffold.[1][2][3][4]
Stereochemical Complexity
The molecule possesses multiple chiral centers (typically 1S, 2'R, 3a'R, 4'S, 6S, 7a'S).[1][2][3][4] The analysis must confirm:
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Cis-fusion of the furopyran rings (H-3a' and H-7a' relationship).
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Spiro-configuration: The orientation of the cyclohexene ring relative to the lactone oxygen.[1][2][3][4]
Experimental Protocol: Isolation & Elucidation
Isolation Workflow (Self-Validating)
Context: This protocol isolates the acetylated derivative directly from the fungal fruiting bodies.[1][2][3][4]
Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Silica Gel 60, Sephadex LH-20.[1][2][3][4]
Step-by-Step Methodology:
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Extraction: Macerate fresh Boletus calopus fruiting bodies (1 kg) in MeOH (3L) for 48 hours at room temperature. Filter and concentrate in vacuo.
-
Partition: Suspend crude extract in H₂O. Partition sequentially with EtOAc. The active sesquiterpenes reside in the EtOAc fraction .[1][2][3][4]
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Fractionation (Silica): Subject the EtOAc residue to Silica Gel column chromatography (CC). Elute with a gradient of Petroleum Ether/Acetone.[1][2][3][4]
-
Purification (Sephadex): Pass the terpene-rich fractions through a Sephadex LH-20 column (eluent: MeOH) to remove fatty acids and pigments.[1][2][3][4]
-
Final Isolation (HPLC): Purify the sub-fraction containing the target using RP-HPLC (C18 column, MeOH/H₂O gradient 40:60 → 80:20).
Spectroscopic Analysis Strategy
To validate the furopyran ring, specific NMR experiments are required.[1][2][3][4]
Table 1: Key NMR Diagnostic Signals (CDCl₃, 600 MHz)
| Position | Type | δH (ppm) | δC (ppm) | Key HMBC Correlations (C→H) | Structural Significance |
| Spiro-C | Q | - | ~95-100 | H-4', H-2 (cyclohexene) | Quaternary spiro center linking rings.[1][2][3][4] |
| H-3a' | CH | ~3.0-3.5 | ~45-50 | C-7' (Lactone C=O) | Bridgehead proton of furopyran fusion.[1][2][3][4] |
| H-7a' | CH | ~5.5-6.0 | ~100-105 | C-3a', C-7' | Acetal proton; indicates ring closure.[1][2][3][4] |
| OAc | CH₃ | ~2.10 | ~170 (C=O) | - | Confirms acetylation of the hydroxyl.[1][2][3][4] |
| Lactone | C=O | - | ~175.0 | H-3a', H-7a' | Carbonyl of the pyranone ring.[1][2][3][4] |
Note: Chemical shifts are approximate and dependent on solvent/concentration.[1][2][3][4] Values derived from typical Boletus sesquiterpene data.
Structural Logic & Pathway Visualization[1][2][3][4]
The following diagram illustrates the logical flow of structural elucidation, moving from raw spectral data to the confirmation of the spiro-furopyran system.
Caption: Logical workflow for the structural validation of the O-Acetylcyclocalopin A furopyran system, highlighting critical NMR checkpoints.
Mechanistic Analysis of the Ring System
The stability and reactivity of O-Acetylcyclocalopin A are dictated by the hemiacetal lactone bridge (C-7a').[1][2][3][4]
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Acid Sensitivity: The furopyran ring contains an acetal linkage at C-7a'.[1][2][3][4] In the presence of strong acid and methanol, this ring can open or rearrange (e.g., to form pseudo-esters), a common artifact in Boletus terpene analysis.[1][2][3][4]
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Acetylation Impact: The presence of the O-acetyl group (typically at C-2' or C-6 depending on numbering convention) increases the lipophilicity, aiding in membrane permeability.[1][2][3][4] Spectroscopically, it causes a downfield shift (~1.0 ppm) of the geminal proton compared to the parent Cyclocalopin A.[1][2][3][4]
Biosynthetic Context
The compound belongs to the Cyclocalopin class, likely derived from the rearrangement of a presilphiperfolane or illudane precursor.[1][2][3][4] The formation of the furopyran ring is proposed to occur via:
References
-
Hellwig, V., et al. (2002).[1][2][3][4] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms.[1][2][3][4] European Journal of Organic Chemistry.[1][2][3][4]
-
Zhao, P. J., et al. (2008).[1][2][3][4] A Novel Sesquiterpene from the Basidiomycete Boletus calopus.[1][2][3][4] Zeitschrift für Naturforschung B. [1][2][3][4]
-
PubChem. (2025).[1][2][3][4] Compound Summary: Cyclocalopin A.[1][2][3][4][5][6][7] National Library of Medicine.[1][2][3][4]
-
Kiyota, H. (2006).[1][2][3][4] Synthesis of bioactive heterocycles from natural products.[1][2][3][4][8] Topics in Heterocyclic Chemistry. [1][2][3][4]
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